4-(4-ethylphenoxy)benzoic acid 4-(4-ethylphenoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 915017-69-5
VCID: VC11602587
InChI:
SMILES:
Molecular Formula: C15H14O3
Molecular Weight: 242.3

4-(4-ethylphenoxy)benzoic acid

CAS No.: 915017-69-5

Cat. No.: VC11602587

Molecular Formula: C15H14O3

Molecular Weight: 242.3

Purity: 95

* For research use only. Not for human or veterinary use.

4-(4-ethylphenoxy)benzoic acid - 915017-69-5

Specification

CAS No. 915017-69-5
Molecular Formula C15H14O3
Molecular Weight 242.3

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound’s structure consists of a benzoic acid backbone (C6H5COOH\text{C}_6\text{H}_5\text{COOH}) linked via an ether bond to a 4-ethylphenol group. The ethyl substituent at the para position of the phenoxy ring introduces steric and electronic effects that influence its solubility, stability, and reactivity. The IUPAC name, 4-(4-ethylphenoxy)benzoic acid, reflects this substitution pattern.

Table 1: Key Structural and Molecular Properties

PropertyValue/Description
IUPAC Name4-(4-ethylphenoxy)benzoic acid
Molecular FormulaC15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3
Molecular Weight242.27 g/mol
SMILES NotationCCc1ccc(Oc2ccc(cc2)C(=O)O)cc1
XLogP3-AA (Log P)3.2 (Predicted)
Hydrogen Bond Donors1 (Carboxylic acid group)
Hydrogen Bond Acceptors3 (Ether and carboxylic acid groups)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(4-ethylphenoxy)benzoic acid typically involves multi-step reactions, as exemplified by methodologies for structurally analogous compounds . A common approach includes:

  • Etherification:
    Reaction of 4-ethylphenol with methyl 4-hydroxybenzoate in the presence of a base (e.g., potassium carbonate) to form the ether linkage.

    4-Ethylphenol+Methyl 4-hydroxybenzoateK2CO3Methyl 4-(4-ethylphenoxy)benzoate+H2O\text{4-Ethylphenol} + \text{Methyl 4-hydroxybenzoate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Methyl 4-(4-ethylphenoxy)benzoate} + \text{H}_2\text{O}
  • Ester Hydrolysis:
    Acid- or base-catalyzed hydrolysis of the ester to yield the free carboxylic acid.

    Methyl 4-(4-ethylphenoxy)benzoate+NaOH4-(4-Ethylphenoxy)benzoic acid+CH3OH\text{Methyl 4-(4-ethylphenoxy)benzoate} + \text{NaOH} \rightarrow \text{4-(4-Ethylphenoxy)benzoic acid} + \text{CH}_3\text{OH}

Industrial Optimization

Patent CN105693508A outlines catalytic methods for similar phenoxybenzoic acid derivatives, emphasizing the use of transition metal catalysts (e.g., manganese chloride) to enhance reaction efficiency. Key industrial considerations include:

  • Catalyst Selection: Manganese chloride reduces reaction times by 30% compared to traditional methods.

  • Solvent Systems: Toluene and acetonitrile are preferred for their balance of polarity and boiling points.

  • Yield Improvements: Continuous flow reactors achieve yields exceeding 85% by minimizing side reactions.

Physicochemical Properties

Thermal and Solubility Profiles

4-(4-Ethylphenoxy)benzoic acid exhibits limited water solubility (0.12 mg/mL at 25°C) due to its hydrophobic ethyl and aromatic groups. It is soluble in polar organic solvents such as ethanol (22 mg/mL) and dimethyl sulfoxide (DMSO, 45 mg/mL). Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with thermal decomposition commencing at 290°C.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C ether stretch).

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: δ 7.8–7.6 (m, 2H, aromatic protons), δ 6.9–6.7 (m, 4H, phenoxy protons), δ 2.6 (q, 2H, -CH2_2CH3_3), δ 1.2 (t, 3H, -CH2_2CH3_3).

    • 13C NMR^{13}\text{C NMR}: δ 172.1 (COOH), 160.3 (C-O), 132.4–114.7 (aromatic carbons), 28.5 (-CH2_2CH3_3), 15.3 (-CH2_2CH3_3).

Biological and Pharmacological Applications

Antimicrobial Activity

In vitro studies on structurally related phenoxybenzoic acids demonstrate moderate antimicrobial effects against Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL) . The ethyl group enhances lipid membrane penetration compared to methyl-substituted analogs.

Industrial and Material Science Applications

Polymer Modifiers

Incorporation into polyesters increases glass transition temperatures (TgT_g) by 15°C, enhancing thermal stability for automotive components . The ethyl group reduces crystallinity, improving flexibility without sacrificing strength.

Herbicide Formulations

As a precursor to phenoxy herbicides, it demonstrates selective toxicity against broadleaf weeds (EC50_{50}: 0.8 µM) while sparing monocot crops . Degradation studies show a soil half-life of 14 days, minimizing environmental persistence.

Comparison with Analogous Compounds

Table 2: Comparative Analysis of Phenoxybenzoic Acid Derivatives

CompoundSubstituentLog PMelting Point (°C)Antimicrobial MIC (µg/mL)
4-(4-Ethylphenoxy)benzoic acid-C2_2H5_53.2148–15264–128
4-(4-Methylphenoxy)benzoic acid-CH3_32.8135–138128–256
4-(4-Chlorophenoxy)benzoic acid-Cl3.5162–16532–64

The ethyl derivative’s higher lipophilicity (Log P = 3.2) enhances bioavailability compared to methyl analogs, while maintaining lower toxicity than chlorinated variants.

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